molecular formula C19H17F2N3O4S B10990744 C19H17F2N3O4S

C19H17F2N3O4S

Cat. No.: B10990744
M. Wt: 421.4 g/mol
InChI Key: XMMKGWAOJTZTFZ-UHFFFAOYSA-N
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Description

The compound with the molecular formula C19H17F2N3O4S 2-(5-(2,4-difluorophenyl)isoxazol-3-yl)-N-(4-sulfamoylphenethyl)acetamide . This synthetic compound has gained significant attention in scientific research due to its potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-(2,4-difluorophenyl)isoxazol-3-yl)-N-(4-sulfamoylphenethyl)acetamide typically involves the following steps:

    Formation of Isoxazole Ring: The isoxazole ring is formed through a cyclization reaction involving a nitrile oxide and an alkyne.

    Introduction of Difluorophenyl Group: The difluorophenyl group is introduced via a substitution reaction.

    Attachment of Sulfamoylphenethyl Group: The sulfamoylphenethyl group is attached through an amide bond formation.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated synthesis can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(5-(2,4-difluorophenyl)isoxazol-3-yl)-N-(4-sulfamoylphenethyl)acetamide: undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include and .

    Reduction: Reducing agents such as and are commonly used.

    Substitution: Substitution reactions often involve reagents like halogens and alkylating agents .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines .

Scientific Research Applications

2-(5-(2,4-difluorophenyl)isoxazol-3-yl)-N-(4-sulfamoylphenethyl)acetamide: has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 2-(5-(2,4-difluorophenyl)isoxazol-3-yl)-N-(4-sulfamoylphenethyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. This can lead to changes in cellular processes and physiological responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(5-(2,4-difluorophenyl)isoxazol-3-yl)-N-(4-sulfamoylphenethyl)acetamide: is unique due to its specific structural features, such as the presence of the isoxazole ring and the difluorophenyl group.

Properties

Molecular Formula

C19H17F2N3O4S

Molecular Weight

421.4 g/mol

IUPAC Name

2-(6-fluoro-2-methyl-4-oxoquinazolin-3-yl)-N-[2-(4-fluorophenyl)sulfonylethyl]acetamide

InChI

InChI=1S/C19H17F2N3O4S/c1-12-23-17-7-4-14(21)10-16(17)19(26)24(12)11-18(25)22-8-9-29(27,28)15-5-2-13(20)3-6-15/h2-7,10H,8-9,11H2,1H3,(H,22,25)

InChI Key

XMMKGWAOJTZTFZ-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(C=C(C=C2)F)C(=O)N1CC(=O)NCCS(=O)(=O)C3=CC=C(C=C3)F

Origin of Product

United States

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